molecular formula C13H18O2 B13832499 1-(p-tert-Buthoxyphenyl)-2-propene-1-ol

1-(p-tert-Buthoxyphenyl)-2-propene-1-ol

Cat. No.: B13832499
M. Wt: 206.28 g/mol
InChI Key: DLTNMUZAIIDTAP-UHFFFAOYSA-N
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Description

1-(p-tert-Butoxyphenyl)-2-propene-1-ol is an organic compound characterized by the presence of a tert-butoxy group attached to a phenyl ring, which is further connected to a propene-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(p-tert-Butoxyphenyl)-2-propene-1-ol typically involves the reaction of p-tert-butylphenol with appropriate reagents to introduce the propene-1-ol group. One common method involves the use of a Grignard reagent, such as allylmagnesium bromide, which reacts with p-tert-butylphenol under controlled conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(p-tert-Butoxyphenyl)-2-propene-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The double bond in the propene moiety can be reduced to form the corresponding alkane using hydrogenation catalysts like palladium on carbon.

    Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

    Oxidation: Formation of 1-(p-tert-butoxyphenyl)-2-propen-1-one.

    Reduction: Formation of 1-(p-tert-butoxyphenyl)-2-propanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(p-tert-Butoxyphenyl)-2-propene-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations.

    Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-(p-tert-Butoxyphenyl)-2-propene-1-ol depends on its specific application. In biological systems, it may interact with cellular components through hydrogen bonding, hydrophobic interactions, and other molecular forces. The presence of the tert-butoxy group can influence its binding affinity and specificity towards molecular targets, such as enzymes and receptors.

Comparison with Similar Compounds

    p-tert-Butylphenol: A precursor in the synthesis of 1-(p-tert-Butoxyphenyl)-2-propene-1-ol.

    1-(p-tert-Butylphenyl)-2-propanol: A reduced form of the compound with similar structural features.

    p-tert-Butylphenyl methacrylate: A related compound used in polymer chemistry.

Uniqueness: 1-(p-tert-Butoxyphenyl)-2-propene-1-ol is unique due to the presence of both the tert-butoxy group and the propene-1-ol moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in scientific research and industry.

Properties

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-[4-[(2-methylpropan-2-yl)oxy]phenyl]prop-2-en-1-ol

InChI

InChI=1S/C13H18O2/c1-5-12(14)10-6-8-11(9-7-10)15-13(2,3)4/h5-9,12,14H,1H2,2-4H3

InChI Key

DLTNMUZAIIDTAP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)C(C=C)O

Origin of Product

United States

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